molecular formula C13H16ClNO3 B13592332 tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate

tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate

Cat. No.: B13592332
M. Wt: 269.72 g/mol
InChI Key: NPDMDBPFHFCXJA-NSHDSACASA-N
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Description

tert-Butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, chloro-substituted phenyl epoxide, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in biochemical studies to label or modify specific proteins. The chloro-substituted phenyl ring can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

tert-butyl N-[3-chloro-4-[(2R)-oxiran-2-yl]phenyl]carbamate

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(16)15-8-4-5-9(10(14)6-8)11-7-17-11/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

NPDMDBPFHFCXJA-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[C@@H]2CO2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2CO2)Cl

Origin of Product

United States

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